2-Dodecen-1-ylsuccinic anhydride

Beschreibung

Eigenschaften

IUPAC Name |

3-dodec-2-enyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCICMIUKYEYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025217 | |

| Record name | (2-Dodecenyl)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-11-1, 26544-38-7 | |

| Record name | 3-(2-Dodecen-1-yl)dihydro-2,5-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Dodecenyl)succinic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydro-3-(tetrapropenyl)furan-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Dodecen-1-ylsuccinic Anhydride (DDSA)

Abstract

2-Dodecen-1-ylsuccinic anhydride (DDSA), a substituted cyclic dicarboxylic anhydride, is a versatile chemical intermediate with significant industrial and research applications. This technical guide provides a comprehensive overview of the core chemical properties of DDSA, intended for researchers, scientists, and professionals in drug development and materials science. The document delves into its physicochemical characteristics, spectroscopic signature, and key reactive pathways, including hydrolysis and esterification. The causality behind its reactivity is explored through mechanistic insights. Furthermore, this guide outlines established applications, such as its role as a corrosion inhibitor and a modifying agent for biopolymers, and provides a detailed experimental protocol for a representative esterification reaction.

Introduction and Molecular Identity

2-Dodecen-1-ylsuccinic anhydride, often referred to as dodecenyl succinic anhydride (DDSA), is characterized by a five-membered anhydride ring attached to a twelve-carbon alkenyl chain.[1][2] This unique bifunctional structure, combining a hydrophilic reactive anhydride head with a long, hydrophobic aliphatic tail, is the primary driver of its diverse chemical behaviors and applications.[3] The dodecenyl group imparts significant steric bulk and hydrophobicity, influencing solubility and interaction with nonpolar substrates, while the succinic anhydride ring provides a highly reactive electrophilic center for nucleophilic attack.[4][5]

The general synthesis of DDSA involves the reaction of maleic anhydride with polyisobutylene, followed by purification.[6] The resulting product is typically a mixture of isomers.[7]

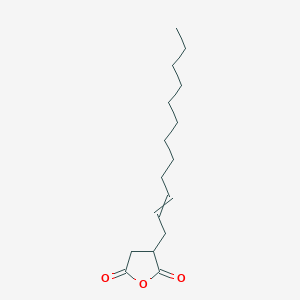

Molecular Structure of 2-Dodecen-1-ylsuccinic Anhydride

A 2D representation of the 2-Dodecen-1-ylsuccinic anhydride molecule.

Physicochemical Properties

DDSA is typically a colorless to light yellow viscous liquid or a low-melting solid at room temperature.[8][9] It is characterized by its moisture-sensitive nature, readily hydrolyzing in the presence of water.[10] Its high molecular weight and long alkyl chain render it insoluble in water but soluble in many organic solvents.[4][9]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₆O₃ | [3] |

| Molecular Weight | 266.38 g/mol | [11] |

| Appearance | Colorless to light yellow viscous liquid/solid | [8][9] |

| Melting Point | 41-43 °C | [8][10] |

| Boiling Point | 180-182 °C at 5 mmHg | [8][10] |

| Density | ~1.002 g/mL at 25 °C | [4][7] |

| Flash Point | 178 °C (352.4 °F) - closed cup | [11] |

| Water Solubility | Decomposes | [4][9] |

| Vapor Density | 9.2 (vs air) |

Spectroscopic Characterization

The structural features of DDSA can be elucidated using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The most prominent features in the IR spectrum of DDSA are the characteristic symmetric and asymmetric C=O stretching vibrations of the cyclic anhydride group, which typically appear as two distinct bands in the region of 1780 cm⁻¹ and 1860 cm⁻¹. The presence of the long alkyl chain is confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹. Upon esterification, the anhydride peaks disappear and are replaced by a broad ester carbonyl (C=O) peak around 1720-1740 cm⁻¹.[12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum would show a complex multiplet in the upfield region (δ 0.8-2.5 ppm) corresponding to the protons of the dodecenyl chain. The olefinic protons (–CH=CH–) would appear in the downfield region (δ 5.0-6.0 ppm). The protons on the succinic anhydride ring would also be present in the region of δ 2.5-3.5 ppm.[12]

-

¹³C NMR : The carbon NMR spectrum would show signals for the carbonyl carbons of the anhydride group in the range of δ 170-180 ppm. The olefinic carbons would resonate around δ 120-140 ppm, and the aliphatic carbons of the dodecenyl chain would appear in the upfield region (δ 14-40 ppm).[12]

-

-

Mass Spectrometry (MS) : The electron ionization mass spectrum of DDSA would show a molecular ion peak (M⁺) at m/z 266, corresponding to its molecular weight.[1] Fragmentation patterns would likely involve the loss of CO and CO₂ from the anhydride ring and cleavage of the alkyl chain.

Chemical Reactivity and Mechanisms

The reactivity of DDSA is dominated by the electrophilic nature of the carbonyl carbons in the anhydride ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Hydrolysis

DDSA is sensitive to moisture and will readily hydrolyze to form the corresponding dicarboxylic acid, 2-dodecen-1-ylsuccinic acid.[4][8] This reaction is initiated by the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by proton transfer and ring cleavage. This property is crucial to consider during storage and handling, as the presence of the diacid can alter the material's properties and reactivity in subsequent applications.[14]

Esterification and Amidation

The reaction of DDSA with alcohols (esterification) or amines (amidation) is a cornerstone of its utility.[7] These reactions proceed via a nucleophilic acyl substitution mechanism. For instance, in the presence of an alcohol (R-OH), the alcohol's oxygen atom acts as a nucleophile, attacking a carbonyl carbon of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, breaking the C-O bond within the anhydride ring to yield a monoester and a carboxylic acid.[15] This reaction is often catalyzed by a base, which deprotonates the alcohol to increase its nucleophilicity, or by an acid, which protonates the anhydride to increase its electrophilicity.[7][8]

Mechanism of DDSA Esterification

A simplified workflow of the DDSA esterification reaction.

Key Applications

The dual hydrophobic and reactive nature of DDSA makes it a valuable component in a wide range of applications.

-

Corrosion Inhibition : DDSA and its derivatives are highly effective corrosion inhibitors, particularly in lubricating oils and fuels.[16][17] The dicarboxylic acid formed upon hydrolysis, or the ester/amide derivatives, can adsorb onto metal surfaces. The polar head group anchors the molecule to the metal, while the long, hydrophobic dodecenyl tail forms a protective, non-polar film that repels water and prevents corrosive attack.[16]

-

Epoxy Resin Curing Agent : DDSA serves as a hardener for epoxy resins.[7] The anhydride ring reacts with the hydroxyl groups of the epoxy prepolymer, leading to cross-linking and the formation of a rigid, thermoset polymer network. The long aliphatic chain of DDSA can improve the flexibility and toughness of the cured resin.

-

Modification of Biopolymers : DDSA is extensively used to modify the properties of natural polymers like starch, cellulose, and chitosan.[3] By reacting DDSA with the hydroxyl or amine groups on these biopolymers, a hydrophobic dodecenyl chain is grafted onto the polymer backbone.[3] This modification can significantly decrease the water sensitivity of the material, enhance its emulsifying properties, and improve its processability.[13]

-

Surfactants and Emulsifiers : The amphiphilic nature of DDSA derivatives makes them useful as surfactants and emulsifiers in various formulations, including coatings, inks, and textiles.[5]

Experimental Protocols

Protocol: Esterification of a Hydroxyl-Containing Polymer with DDSA

This protocol provides a general methodology for the surface modification of a polymer film containing accessible hydroxyl groups.

Materials:

-

Polymer film (e.g., starch-based film)

-

2-Dodecen-1-ylsuccinic anhydride (DDSA)

-

Ethanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution (e.g., 1.0% w/v)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Reaction vessel (e.g., beaker or flask)

-

Oven

Procedure:

-

Activation of Polymer Surface : Immerse the polymer film in a 1.0% NaOH solution for a specified time (e.g., 30 seconds) to activate the surface hydroxyl groups. This step increases the nucleophilicity of the hydroxyls.[13]

-

Preparation of DDSA Solution : Prepare a solution of DDSA in a suitable solvent like ethanol. The concentration will depend on the desired degree of substitution (e.g., a 1:5 v/v ratio of DDSA to ethanol).[13]

-

Esterification Reaction :

-

Remove the activated polymer film from the NaOH solution and gently blot to remove excess liquid.

-

Immediately immerse the film in the DDSA solution within the reaction vessel.

-

Place the vessel on a magnetic stirrer and stir at a moderate speed.

-

Heat the reaction mixture to a specific temperature (e.g., 35-40 °C) and maintain for a set duration (e.g., 6 hours). The optimal time and temperature will depend on the specific polymer and desired outcome.[12][13]

-

-

Washing and Purification :

-

After the reaction period, remove the modified film from the DDSA solution.

-

Wash the film thoroughly with fresh solvent (e.g., ethanol) to remove any unreacted DDSA.

-

Subsequently, wash the film with deionized water to remove any residual solvent and by-products.

-

-

Drying : Dry the modified polymer film in an oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

-

Characterization : The successfully modified film can be characterized using techniques like FTIR to confirm the presence of the ester linkage and contact angle measurements to quantify the change in surface hydrophobicity.[12][13]

Safety and Handling

DDSA is classified as an irritant to the skin, eyes, and respiratory system. It may also cause an allergic skin reaction.[9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

DDSA is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place to prevent hydrolysis.[10][14] It is incompatible with strong oxidizing agents, strong acids, strong bases, water, and alcohols (in the absence of controlled reaction conditions).[4][8]

Conclusion

2-Dodecen-1-ylsuccinic anhydride is a chemical intermediate of significant value, owing to its distinct amphiphilic structure. Its reactive anhydride ring allows for a variety of chemical modifications, most notably esterification and amidation, while its long hydrophobic tail imparts unique surface-active and solubility characteristics. These properties are effectively leveraged in diverse fields, from providing robust corrosion protection in industrial lubricants to enhancing the functionality of biopolymers for advanced materials. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective application in research and development.

References

-

ResearchGate. (2020). STUDIES ON COTTON MODIFICATION WITH DODECENYL SUCCINIC ANHYDRIDE (DDSA). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]

-

Zhou, J., Ren, L., Tong, J., Xie, L., & Liu, Z. (2009). Surface esterification of corn starch films: Reaction with dodecenyl succinic anhydride. Carbohydrate Polymers, 78(4), 849-855. Retrieved from [Link]

- Dix, L. R., & Moon, A. J. (2011). Glycine surfactants derived from dodecenyl succinic anhydride. Journal of Surfactants and Detergents, 14(4), 571-576.

-

Shanghai Minglan Chemical. (2023). What Is Dodecyl Succinic Acid Rust Inhibitor?. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Shah, A., Masud, T., & Shah, N. A. (2017). Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications—A review. International Journal of Biological Macromolecules, 107(Pt A), 1084-1097. Retrieved from [Link]

-

PubMed. (2017). Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Dodecen-1-yl succinic anhydride | CAS#:19780-11-1. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Dodecen-1-yl(-)succinic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

-

Huajinda. (n.d.). Dodecenyl Succinic Anhydride/ DDSA(Cas No.25377-73-5). Retrieved from [Link]

-

Broadview Technologies. (n.d.). Dodecenyl Succinic Anhydride (DDSA). Retrieved from [Link]

- Google Patents. (n.d.). US5080817A - Corrosion inhibitor for 2-cycle engine oils comprising dodecenyl succinic anhydride-propylene glycol esters.

-

ResearchGate. (n.d.). FTIR spectrum of a PP/dodecenyl succinic anhydride blend and of a.... Retrieved from [Link]

-

Ruqinba Group. (n.d.). Oilfield Chemicals. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of dodecenyl succinic anhydride (DDSA) corn starch. Retrieved from [Link]

- Google Patents. (n.d.). US4214876A - Corrosion inhibitor compositions.

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Dodecen-1-yl(-)succinic anhydride. Retrieved from [Link]

-

The Pherobase. (n.d.). 2-Dodecen-1-yl-succinic anhydride (C16H26O3). Retrieved from [Link]

- Google Patents. (n.d.). CN103833705A - Synthesis process of dodecenyl succinic anhydride.

- Google Patents. (n.d.). CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time.

Sources

- 1. Ester synthesis by esterification [organic-chemistry.org]

- 2. 2-Dodecen-1-yl(-)succinic anhydride [webbook.nist.gov]

- 3. 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | 19780-11-1 [chemicalbook.com]

- 9. 2-Dodecen-1-yl(-)succinic anhydride [webbook.nist.gov]

- 10. chemscene.com [chemscene.com]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 2-Dodecen-1-yl succinic anhydride | CAS#:19780-11-1 | Chemsrc [chemsrc.com]

- 14. CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time - Google Patents [patents.google.com]

- 15. spectrabase.com [spectrabase.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. researchgate.net [researchgate.net]

Synthesis of 2-Dodecen-1-ylsuccinic Anhydride: A Comprehensive Guide for Laboratory Applications

This technical guide provides an in-depth exploration of the laboratory-scale synthesis of 2-Dodecen-1-ylsuccinic anhydride (DDSA), a versatile chemical intermediate. Primarily targeting researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, a robust experimental protocol, and the necessary characterization and safety protocols to ensure a successful and safe synthesis.

Introduction: The Versatility of Dodecenyl Succinic Anhydride

Dodecenyl succinic anhydride (DDSA) is a cyclic acid anhydride functionalized with a twelve-carbon alkenyl chain. This bifunctional nature, possessing both a reactive anhydride ring and a hydrophobic alkyl chain, makes it a valuable reagent in a multitude of applications. It is widely used as a curing agent for epoxy resins, a size-control agent in the paper industry, a corrosion inhibitor, and a key intermediate in the synthesis of various surfactants and lubricant additives.[1][2][3] In the realm of life sciences, the ability of DDSA to modify the surface properties of biopolymers has led to its use in creating hydrogels for drug delivery and enhancing the hydrophobicity of starches and other polysaccharides.[4][5][6]

This guide focuses on the most common and efficient method for laboratory-scale synthesis: the thermal 'ene' reaction between maleic anhydride and 1-dodecene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed and validated experimental workflow, and discuss the critical aspects of product purification and characterization.

The Core Chemistry: Understanding the 'Ene' Reaction

The synthesis of DDSA is a classic example of an Alder-ene reaction, a pericyclic reaction involving an alkene with an allylic hydrogen (the 'ene' component, in this case, 1-dodecene) and a compound with a multiple bond (the 'enophile', maleic anhydride).[7] The reaction proceeds via a concerted mechanism, meaning the bond formation and hydrogen transfer occur in a single transition state.[8]

The key steps of the mechanism are:

-

The formation of a new sigma bond between a carbon atom of the maleic anhydride and one of the sp2 hybridized carbons of the 1-dodecene double bond.

-

The transfer of an allylic hydrogen from the 1-dodecene to an oxygen atom of the maleic anhydride.

-

A shift of the double bond in the dodecene chain.

This reaction is typically conducted at elevated temperatures, generally above 200°C, and does not require a catalyst, although Lewis acids can sometimes be used to accelerate the reaction at lower temperatures.[1][7] For the synthesis of DDSA, a mixture of dodecene isomers is often used in industrial preparations, but for laboratory purposes, using a specific isomer like 1-dodecene provides a more defined product.[6]

Reaction Mechanism: Ene Reaction of Maleic Anhydride and 1-Dodecene

Caption: The 'Ene' reaction pathway for DDSA synthesis.

Laboratory Synthesis Protocol

This protocol outlines a reliable method for the synthesis of 2-dodecen-1-ylsuccinic anhydride on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Equipment

| Reagent/Equipment | Details |

| Reagents | |

| Maleic Anhydride | ≥99% purity |

| 1-Dodecene | ≥95% purity |

| Equipment | |

| Three-neck round-bottom flask | 250 mL |

| Reflux condenser | |

| Thermometer | Capable of measuring up to 250°C |

| Magnetic stirrer and stir bar | |

| Heating mantle | |

| Distillation apparatus | For vacuum distillation |

| Vacuum pump |

Step-by-Step Procedure

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add maleic anhydride (e.g., 0.2 mol, 19.6 g) and 1-dodecene (e.g., 0.22 mol, 37.0 g). A slight excess of the alkene is used to ensure complete consumption of the maleic anhydride.[9]

-

Reaction: Heat the mixture with stirring to 200-220°C. The reaction is typically maintained at this temperature for 3-6 hours.[1] Monitor the reaction progress by observing the dissolution of the maleic anhydride and a change in the color of the reaction mixture to a light yellow or amber.

-

Purification: After the reaction is complete, allow the mixture to cool to below 100°C. The excess 1-dodecene is then removed by vacuum distillation. This step is crucial for obtaining a pure product. The distillation should be performed at a reduced pressure (e.g., 5-10 mmHg). The boiling point of DDSA is approximately 180-182 °C at 5 mmHg.

-

Product Characterization: The final product should be a clear, light-yellow, viscous liquid.[10] Confirm the identity and purity of the synthesized DDSA using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow for DDSA Synthesis

Caption: Overview of the laboratory synthesis of DDSA.

Product Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of DDSA will exhibit characteristic peaks for the anhydride functional group. Expect to see two strong carbonyl (C=O) stretching bands around 1860 cm⁻¹ and 1780 cm⁻¹. The presence of these two distinct peaks is a hallmark of a cyclic anhydride. Additionally, C-H stretching and bending vibrations from the dodecenyl chain will be observed in the ranges of 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively. A peak corresponding to the C=C stretch of the alkene may also be visible around 1640-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure of the synthesized DDSA.

-

¹H NMR: The spectrum will show a complex set of signals. Key resonances to look for include:

-

Signals in the olefinic region (typically 5.0-6.0 ppm) corresponding to the protons of the C=C double bond.

-

A multiplet around 3.0-3.5 ppm corresponding to the proton on the succinic anhydride ring adjacent to the dodecenyl group.

-

A series of multiplets in the upfield region (0.8-2.5 ppm) corresponding to the methylene (-CH₂-) and methyl (-CH₃) protons of the long alkyl chain.

-

-

¹³C NMR: The ¹³C NMR spectrum will provide further confirmation of the structure:

-

Two distinct signals for the carbonyl carbons of the anhydride ring in the range of 170-175 ppm.

-

Signals for the carbons of the double bond between 120-140 ppm.

-

A series of signals in the aliphatic region (14-40 ppm) corresponding to the carbons of the dodecenyl chain.

-

Safety and Handling

2-Dodecen-1-ylsuccinic anhydride is classified as an irritant and may cause skin and eye irritation.[8][10][11] It is harmful if swallowed or inhaled.[8] Therefore, it is imperative to handle this chemical with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling DDSA.

-

Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

The synthesis of 2-dodecen-1-ylsuccinic anhydride via the ene reaction is a straightforward and efficient method for laboratory-scale production. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety guidelines presented in this guide, researchers can reliably produce high-purity DDSA for a wide range of applications in materials science, organic synthesis, and drug development. Proper characterization using FTIR and NMR spectroscopy is essential to confirm the identity and purity of the final product.

References

- Benn, F. R., Dwyer, J., & Chappell, I. (1977). The ene reaction of maleic anhydride with alkenes. Journal of the Chemical Society, Perkin Transactions 2, (5), 533-535.

-

PubChem. (n.d.). Dodecenylsuccinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Alkenylsuccinic anhydrides. Retrieved from [Link]

- Corma, A., Iborra, S., & Velty, A. (2007). Chemical Routes for the Transformation of Biomass into Chemicals. Chemical Reviews, 107(6), 2411-2502.

-

SpectraBase. (n.d.). Dodecenylsuccinic anhydride. Wiley-VCH GmbH. Retrieved from [Link]

- Google Patents. (n.d.). CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time.

- Google Patents. (n.d.). CN103833705A - Synthesis process of dodecenyl succinic anhydride.

- Google Patents. (n.d.). US4581464A - Preparation of alkenyl succinic anhydrides.

-

ResearchGate. (n.d.). The Alder-ene reaction mechanism of MAH and 1-decene. Retrieved from [Link]

- Google Patents. (n.d.). CN103833702A - Dodecenyl succinic anhydride synthesis process based on control of maleic anhydride content.

-

National Center for Biotechnology Information. (2021). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review. Polymers, 13(16), 2686. [Link]

-

SpectraBase. (n.d.). Dodecenylsuccinic anhydride. Retrieved from [Link]

-

PubChem. (n.d.). Dodecylsuccinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Ene reaction. Retrieved from [Link]

-

TAPPI. (n.d.). Alkenyl Succinic Anhydride (ASA). Retrieved from [Link]

-

Royal Society of Chemistry. (2023). a review on the mechanisms involved in the reaction of maleic anhydride with lipids. Green Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Alder-ene addition of maleic anhydride to polyisobutene: Nuclear magnetic resonance evidence for an unconventional mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Surface esterification of corn starch films: Reaction with dodecenyl succinic anhydride. Retrieved from [Link]

-

ResearchGate. (n.t.). Synthesis of dodecenyl succinic anhydride (DDSA) corn starch. Retrieved from [Link]

-

Organic Syntheses. (n.d.). succinic anhydride. Retrieved from [Link]

-

TRIGON Chemie. (n.d.). Dodecenyl succinic anhydride (n-DDSA) (refined). Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). Dodecenylsuccinic anhydride. Retrieved from [Link]

-

Ted Pella, Inc. (2017). Safety Data Sheet: Dodecenyl Succinic Anhydride (DDSA). Retrieved from [Link]

-

Tousimis. (n.d.). Safety Data Sheet: Dodecenyl Succinic Anhydride (DDSA). Retrieved from [Link]

- Material Safety Data Sheet. (2026). Dodecenylsuccinic Anhydride.

Sources

- 1. Alkenylsuccinic anhydrides - Wikipedia [en.wikipedia.org]

- 2. Dodecenyl succinic anhydride (n-DDSA) (refined) - TRIGON Chemie [trigon-chemie.com]

- 3. Dodecenylsuccinic anhydride [himedialabs.com]

- 4. Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing—Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dodecenylsuccinic anhydride, mixture of isomers technical grade, 90 26544-38-7 [sigmaaldrich.com]

- 7. Ene reaction - Wikipedia [en.wikipedia.org]

- 8. The ene reaction of maleic anhydride with alkenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. US4581464A - Preparation of alkenyl succinic anhydrides - Google Patents [patents.google.com]

- 10. Dodecenylsuccinic anhydride | C16H26O3 | CID 6433892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. prepchem.com [prepchem.com]

A Technical Guide to the Solubility of 2-Dodecen-1-ylsuccinic Anhydride (DDSA) in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Dodecen-1-ylsuccinic anhydride (DDSA). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize DDSA and require a deep understanding of its behavior in various organic solvent systems. This document moves beyond a simple data sheet, offering a foundational understanding of the principles governing DDSA's solubility, predictive insights, and a detailed methodology for empirical solubility determination.

Introduction to 2-Dodecen-1-ylsuccinic Anhydride (DDSA)

2-Dodecen-1-ylsuccinic anhydride, commonly known as DDSA, is a versatile organic compound with the molecular formula C16H26O3.[1][2] It is characterized as a light yellow, clear, viscous liquid or a low-melting solid (melting point 41-43 °C).[1][3] Structurally, DDSA is an amphiphilic molecule, featuring a long, non-polar C12 alkenyl tail and a polar cyclic anhydride head group. This dual nature is the primary determinant of its solubility behavior and its utility in a wide range of applications, including as a curing agent for epoxy resins, a chemical intermediate for surfactants, and a modifying agent for polymers and starches.[1] Understanding and controlling its solubility is paramount for optimizing reaction kinetics, formulation stability, and purification processes.

Theoretical Framework for DDSA Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[4][5] For a solution to form, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from forming new solute-solvent interactions.

Molecular Structure and Polarity of DDSA:

The DDSA molecule possesses two distinct regions that dictate its solubility:

-

Non-Polar Region: The long dodecenyl (C12H23) chain is a significant non-polar, lipophilic (oil-loving) component. This part of the molecule interacts favorably with non-polar solvents through van der Waals (dispersion) forces.

-

Polar Region: The succinic anhydride ring is a polar, hydrophilic (water-loving) functional group. The carbonyl groups in the anhydride ring create a dipole moment, allowing for dipole-dipole interactions with polar solvents. However, it is important to note that DDSA is moisture-sensitive and can react with water to form the corresponding dicarboxylic acid, which alters its solubility profile.[1][3][6]

This amphiphilic nature suggests that DDSA will exhibit nuanced solubility, favoring solvents that can effectively interact with both its non-polar tail and its polar head.

Conceptual Diagram: DDSA Molecular Structure and Polarity

Predicting Solubility: Hansen Solubility Parameters (HSP)

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed. This model deconstructs the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

Qualitative Solubility Profile of DDSA

While precise quantitative data is sparse, a qualitative assessment of DDSA's solubility can be inferred from its structure. One source provides a general solubility value of 5g/L in organic solvents at 20°C, though the specific solvents are not detailed.[1][3] Based on chemical principles, the following table provides an expected solubility profile.

| Solvent Class | Representative Solvents | Predicted DDSA Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Xylene | High | The long dodecenyl tail, which constitutes the bulk of the molecule, interacts very favorably with non-polar solvents through dispersion forces. |

| Polar Aprotic | Acetone, THF, DMSO, DMF | Moderate to High | These solvents can interact effectively with the polar anhydride ring through dipole-dipole interactions without the risk of reaction. Their alkyl groups also offer some interaction with the non-polar tail. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | Alcohols can act as hydrogen bond donors, which may lead to reactions with the anhydride ring over time, especially in the presence of catalysts or heat. Solubility is possible but may not be stable. |

| Highly Polar Protic | Water | Very Low / Reactive | DDSA has extremely low water solubility (130 μg/L at 25°C) and is known to decompose or react with water to form the corresponding dicarboxylic acid.[1][6][10] |

Standard Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique.[11]

Objective: To determine the saturation solubility of DDSA in a selected organic solvent at a specific temperature.

Materials:

-

2-Dodecen-1-ylsuccinic anhydride (DDSA), purity ≥97%

-

Selected organic solvent(s), analytical grade

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Workflow for Experimental Solubility Determination

Sources

- 1. 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | 19780-11-1 [chemicalbook.com]

- 2. 2-Dodecen-1-yl(-)succinic anhydride [webbook.nist.gov]

- 3. 2-DODECEN-1-YLSUCCINIC ANHYDRIDE CAS#: 19780-11-1 [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. (2-Dodecenyl)succinic anhydride | C16H26O3 | CID 5362708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. Solubility parameters (HSP) [adscientis.com]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

2-Dodecen-1-ylsuccinic anhydride safety data sheet and handling precautions.

An In-depth Technical Guide to the Safe Handling of 2-Dodecen-1-ylsuccinic Anhydride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the safety protocols and handling precautions for 2-Dodecen-1-ylsuccinic anhydride (DDSA), a chemical intermediate utilized in various research and development applications, including the synthesis of chitosan derivatives and as a component in epoxy resins.[1][2][3] Given its chemical nature as a reactive anhydride, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document is intended for researchers, scientists, and drug development professionals who may work with this compound.

Chemical Identity and Physical Properties

2-Dodecen-1-ylsuccinic anhydride is a light yellow, viscous liquid or low-melting solid.[1][2] Its reactivity is primarily driven by the anhydride functional group, which is susceptible to hydrolysis. Understanding its physical characteristics is the first step in establishing safe handling procedures. For instance, its relatively high boiling point and low vapor pressure suggest that at room temperature, the primary exposure risk is through direct contact rather than inhalation of vapors, though aerosol formation must be controlled.[4]

Table 1: Physicochemical Properties of 2-Dodecen-1-ylsuccinic Anhydride

| Property | Value | Source |

| CAS Number | 19780-11-1 | [2] |

| Molecular Formula | C₁₆H₂₆O₃ | [2][5] |

| Molecular Weight | 266.38 g/mol | [2][6] |

| Appearance | Colourless to light yellow viscous liquid or oil | [1][2] |

| Melting Point | 41-43 °C (lit.) | [1][2] |

| Boiling Point | 180-182 °C at 5 mmHg | [1][2] |

| Flash Point | 178 °C (352.4 °F) - closed cup | [6][7] |

| Specific Gravity | 1.002 at 25 °C (77°F) | [6] |

| Water Solubility | May decompose | [1][6] |

| Vapor Density | 9.2 (vs air) | [4][7] |

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance and requires careful handling.[4] The primary hazards are associated with its irritant and sensitizing properties. The anhydride group can react with water and biological nucleophiles like proteins, which is the underlying cause of its irritant effects.

GHS Hazard Classification:

-

Skin Irritation (Category 2): Causes skin irritation.[8]

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5][8]

-

Skin Sensitization (Category 1): May cause an allergic skin reaction.[5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[8][9]

-

Hazardous to the Aquatic Environment (Chronic, Category 2): Toxic to aquatic life with long-lasting effects.[9]

Toxicological Insights:

-

Mechanism of Irritation: Upon contact with moist tissues such as skin, eyes, or the respiratory tract, the anhydride ring can open via hydrolysis to form the corresponding dicarboxylic acid. This reaction, along with acylation of tissue proteins, can lead to an inflammatory response, causing irritation.[4][6]

-

Sensitization: Anhydrides are known sensitizers. Initial exposure may not produce a strong reaction, but subsequent contact can trigger a more severe, delayed-type allergic reaction.[5][6] This is a critical consideration, as asthma-like symptoms may persist long after exposure ceases.[4] Therefore, minimizing skin contact from the outset is essential.

-

Systemic Effects: While not classified as acutely toxic by ingestion, entry into the bloodstream through cuts or abrasions could lead to systemic effects.[4] Pre-existing skin conditions like dermatitis may be exacerbated.[4]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is necessary, combining engineering controls with appropriate PPE. The goal is to create a self-validating system where potential exposure pathways are systematically eliminated.

Engineering Controls

-

Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when heating the substance or creating aerosols (e.g., via sonication, vigorous mixing).[9][10] This is the primary defense against respiratory irritation.

-

Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Tightly sealed chemical goggles are mandatory.[8][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Permeation data suggests that neoprene gloves can provide adequate protection.[6] Wearing double gloves (e.g., neoprene over latex or nitrile) is a recommended best practice to protect against undetected punctures.[6] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[9] Contaminated gloves must be disposed of as hazardous waste.[9]

-

Lab Coat: A standard lab coat is required, but for tasks with a higher risk of splashes, a chemically resistant apron or suit (e.g., Tychem®) should be considered.[6]

-

-

Respiratory Protection: If working outside a fume hood where dust or aerosols may be generated, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[6]

Diagram: PPE Selection Workflow

Caption: Logical workflow for selecting appropriate PPE.

Safe Handling and Storage Procedures

The chemical's reactivity profile dictates the necessary storage and handling protocols.

Storage

-

Moisture Sensitivity: This compound is moisture-sensitive and will react with water to form the corresponding organic acid.[1][6] Therefore, it must be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[9] Storing under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.

-

Temperature: The material should be stored in a refrigerator.[6]

-

Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, strong bases, alcohols, and water.[4][6] Contact with oxidizing agents could result in a vigorous, potentially dangerous reaction.[4]

Handling

-

Avoid Contact: All personal contact, including inhalation, must be avoided.[4]

-

Dispensing: When weighing or transferring the material, do so in a fume hood. Avoid generating dust if handling the solid form.[4][9]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[5][9] Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

Rapid and correct response to an emergency is crucial to mitigate harm.

First-Aid Measures

The immediate response should be to remove the individual from the source of exposure and decontaminate.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 20-30 minutes, while holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6][9] Seek immediate medical attention, even if no symptoms are present.[6]

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected skin area with large amounts of soap and water.[4][6] If irritation or a rash develops, seek medical attention.[5][6]

-

Inhalation: Move the person to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration.[9] Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek medical advice.

Accidental Release Measures

The primary goals are to contain the spill, prevent environmental release, and clean it up safely.

-

Minor Spills:

-

Ensure the area is well-ventilated.

-

Wearing appropriate PPE, absorb the liquid spill with an inert, non-combustible material like absorbent paper, dry sand, or earth.[6][10]

-

Collect the contaminated absorbent material and place it in a sealed, vapor-tight plastic bag or container for disposal.[6]

-

Decontaminate the spill surface by washing with alcohol, followed by a strong soap and water solution.[6]

-

-

Major Spills:

-

Evacuate all non-essential personnel from the area.[9]

-

Alert emergency responders and inform them of the location and nature of the hazard.[4]

-

Only personnel with appropriate training and PPE should attempt to control the spill.

-

Prevent the material from entering drains or waterways, as it is toxic to aquatic life.[9]

-

Diagram: Spill Response Protocol

Caption: Step-by-step workflow for responding to spills.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or Halon extinguishers.[4][6][9]

-

Hazards: The compound is combustible but not highly flammable.[4] Combustion may produce toxic carbon oxides (CO, CO₂).[4][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Disposal Considerations

All waste, including contaminated absorbents and disposable PPE, must be handled as hazardous waste.[4] It should be disposed of in accordance with all local, state, and federal regulations.[4] Do not allow the material or its wash water to enter drains or the environment.[4][9]

References

-

2-Dodecen-1-yl succinic anhydride | CAS#:19780-11-1 | Chemsrc . Source: Chemsrc. [Link]

-

Chemical Properties of 2-Dodecen-1-yl(-)succinic anhydride (CAS 19780-11-1) - Cheméo . Source: Cheméo. [Link]

-

Safety Data Sheet Product No. 18022 Dodecenyl Succinic Anhydride (DDSA) - Ted Pella . Source: Ted Pella, Inc. [Link]

-

Safety Data Sheet: 2-Dodecenylsuccinic acid anhydride - Carl ROTH . Source: Carl ROTH. [Link]

-

Safety Data Sheet: n-Dodecenyl succinic anhydride - Chemos GmbH & Co.KG . Source: Chemos GmbH & Co.KG. [Link]

Sources

- 1. 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | 19780-11-1 [chemicalbook.com]

- 2. 2-DODECEN-1-YLSUCCINIC ANHYDRIDE CAS#: 19780-11-1 [m.chemicalbook.com]

- 3. 2-Dodecen-1-yl succinic anhydride | CAS#:19780-11-1 | Chemsrc [chemsrc.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. carlroth.com [carlroth.com]

- 6. 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. (2-ドデセン-1-イル)無水コハク酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. foodsecurity.tau.ac.il [foodsecurity.tau.ac.il]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tedpella.com [tedpella.com]

An In-depth Technical Guide to the Chemical Structure and Isomerism of Substituted 1-(2-Phenylethyl)piperidine Derivatives

A Note on CAS Number 19780-11-1

Initial searches for CAS number 19780-11-1 primarily identify the compound as (2-Dodecen-1-yl)succinic anhydride.[1][2][3][4][5] This compound has the molecular formula C₁₆H₂₆O₃ and a molecular weight of 266.38 g/mol .[2][3] Its primary applications are in industrial polymerization reactions for manufacturing plastics, resins, coatings, and inks.[1] While this compound exhibits cis/trans isomerism due to the double bond in the dodecenyl chain, its structural complexity and pharmacological relevance are limited.

Given the request for an in-depth technical guide for researchers and drug development professionals, it is highly probable that the intended subject was a more complex, pharmacologically active molecule. A likely candidate class of compounds are substituted 1-(2-phenylethyl)piperidine derivatives, which are central to the structure of many psychoactive substances and present significant challenges and opportunities in terms of isomerism. This guide will therefore focus on this class of compounds, using a representative example to illustrate the key concepts of chemical structure and isomerism.

Introduction to Substituted 1-(2-Phenylethyl)piperidine Derivatives

The 1-(2-phenylethyl)piperidine scaffold is a core structural motif in a wide range of biologically active compounds, most notably the fentanyl class of synthetic opioids.[6][7] The pharmacological activity of these compounds is highly dependent on their three-dimensional structure, making a thorough understanding of their stereoisomerism critical for drug design, development, and analysis. Even subtle changes in the spatial arrangement of atoms can dramatically alter a compound's potency, receptor selectivity, and metabolic profile.[8][9]

This guide will provide a detailed exploration of the chemical structure and isomerism of this important class of compounds, with a focus on the practical implications for researchers in pharmacology and medicinal chemistry.

Chemical Structure of a Representative Compound: Fentanyl

Fentanyl, with the systematic name N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide, serves as an excellent model for understanding the structural features of this class of compounds.

| Compound | Molecular Formula | Molecular Weight | CAS Number |

| Fentanyl | C₂₂H₂₈N₂O | 336.47 g/mol | 437-38-7 |

The core structure consists of a piperidine ring substituted at the 1-position with a phenylethyl group and at the 4-position with a propanilido group. This basic scaffold has been extensively modified to produce a wide array of analogs with varying potencies and pharmacological properties.

Structural Modifications and Their Impact

Modifications to the fentanyl scaffold can occur at several positions, each influencing the compound's interaction with opioid receptors:

-

Piperidine Ring: Introduction of substituents on the piperidine ring, such as a methyl group at the 3-position, creates diastereomers with significantly different activities.[10]

-

Acyl Group: Altering the propanamide group can modulate potency and duration of action. For example, replacement with a furan ring has been shown to produce compounds with opioid antagonist activity.

-

Phenylethyl Group: Modifications to the phenyl ring of the phenylethyl moiety can also influence activity.

Isomerism in Substituted 1-(2-Phenylethyl)piperidine Derivatives

Isomerism is a key consideration in the study of this compound class. Isomers are molecules that have the same molecular formula but different arrangements of atoms.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. In the context of fentanyl analogs, this can be seen in compounds like butyryl fentanyl and isobutyryl fentanyl, where the acyl group is a straight-chain or branched-chain isomer, respectively.[10]

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Geometric isomerism (cis-trans isomerism) can arise when there is restricted rotation around a bond, such as in a ring system. For example, 3-methylfentanyl exists as cis and trans diastereomers, which exhibit different potencies.[10] The cis-isomer is reportedly more potent than the trans-isomer.

The introduction of chiral centers (carbon atoms bonded to four different groups) leads to the existence of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

A prime example of complex stereoisomerism is found in ohmefentanyl, a highly potent fentanyl analog with three chiral centers, leading to eight possible stereoisomers.[9] The analgesic potency of these isomers varies dramatically, highlighting the critical importance of stereochemistry in drug action.[9]

Synthesis and Separation of Isomers

The synthesis of specific stereoisomers of substituted 1-(2-phenylethyl)piperidine derivatives is a significant challenge in medicinal chemistry.

Stereoselective Synthesis

Stereoselective synthetic routes aim to produce a single desired stereoisomer. This often involves the use of chiral starting materials or chiral catalysts. For example, the synthesis of the individual stereoisomers of ohmefentanyl was achieved using optically active intermediates of known absolute configuration.[8][9]

Chromatographic Separation

When a synthesis produces a mixture of stereoisomers, they must be separated to study their individual properties. Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating enantiomers.

Analytical Techniques for Isomer Differentiation

Distinguishing between different isomers is a critical task in forensic chemistry, pharmacology, and drug development. Several analytical techniques can be employed for this purpose.

Mass Spectrometry (MS)

While mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule, it is often challenging to differentiate isomers based on mass spectra alone, as they can produce very similar fragmentation patterns.[11] However, techniques like tandem mass spectrometry (MS/MS) can sometimes reveal subtle differences.

Vibrational Spectroscopy (Raman and IR)

Fourier-transform Raman (FT-Raman) spectroscopy has been shown to be an effective tool for distinguishing between both constitutional and geometric isomers of fentanyl analogs.[10] The low-frequency region of the Raman spectrum (250–400 cm⁻¹) is particularly useful for differentiating isomers based on the vibrations of their aliphatic chains.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure of molecules. ¹H and ¹³C NMR can be used to determine the connectivity of atoms and, in many cases, the relative stereochemistry of a molecule.[12]

X-Ray Crystallography

X-ray crystallography provides the definitive determination of the absolute configuration of a crystalline compound. This technique has been used to establish the stereochemistry of various fentanyl analogs.[8][9][12]

Experimental Protocols

General Procedure for the Synthesis of a Fentanyl Analog

The synthesis of fentanyl and its analogs often begins with the preparation of the key intermediate, 1-(2-phenylethyl)-4-piperidone.[7][13]

Caption: Synthetic pathway for Fentanyl.

-

Synthesis of 1-(2-phenylethyl)-4-piperidone (NPP): Phenethylamine is reacted with methyl acrylate to form a diester intermediate.[7] This intermediate undergoes a Dieckmann condensation to form a keto-ester, which is then hydrolyzed and decarboxylated to yield NPP.[7][13]

-

Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP): NPP is reacted with aniline via reductive amination to produce ANPP.[7]

-

Acylation to Fentanyl: ANPP is then acylated with propionyl chloride to yield the final fentanyl product.[7]

Analytical Workflow for Isomer Differentiation

Caption: Analytical workflow for isomer differentiation.

-

Initial Screening: Gas Chromatography-Mass Spectrometry (GC-MS) is often used for initial screening and identification of the compound's molecular weight.

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, can be used to separate different stereoisomers.

-

Spectroscopic Analysis: The separated isomers can then be analyzed by FT-Raman and NMR spectroscopy to determine their specific structures.

-

Definitive Identification: For crystalline samples, X-ray crystallography can provide the absolute configuration of each isomer.

Conclusion

The 1-(2-phenylethyl)piperidine scaffold is a versatile platform for the development of potent, centrally acting pharmaceuticals. However, the inherent potential for complex isomerism necessitates a deep understanding of stereochemistry and the application of advanced synthetic and analytical techniques. For researchers in drug development, the ability to synthesize, separate, and characterize individual stereoisomers is paramount to understanding structure-activity relationships and developing safer, more effective medicines.

References

- PubChem. (n.d.). 1-(1-(2-Methoxyphenyl)-2-phenylethyl)piperidine. National Center for Biotechnology Information.

-

NIST. (n.d.). 2-Dodecen-1-yl(-)succinic anhydride. NIST Chemistry WebBook. Retrieved from [Link]

- Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 6(18), 2057–2083.

-

PubChem. (n.d.). (2-Dodecenyl)succinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]

- Zimmerman, D. M., Leander, J. D., Reel, J. K., Hynes, M. D., Reamer, M. E., & Lawson, J. A. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of medicinal chemistry, 38(9), 1547–1557.

- Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE.

- Xu, H., Zhu, Y. C., He, X. J., Chen, J., Zheng, Z. Q., Chi, Z. Q., & Liu, J. G. (1993). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of medicinal chemistry, 36(15), 2138–2144.

- ResearchGate. (n.d.). (PDF) Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.

-

PubChem. (n.d.). Zipeprol. National Center for Biotechnology Information. Retrieved from [Link]

- ResearchGate. (n.d.). (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.

-

Stenutz. (n.d.). 1-(2-ethoxy-2-phenylethyl)piperidine. Retrieved from [Link]

- National Center for Biotechnology Information. (2024). Fentanyl-Type Antagonist of the μ-Opioid Receptor: Important Role of Axial Chirality in the Active Conformation.

- ChemRxiv. (n.d.). On the challenge of unambiguous identification of fentanyl analogs: exploring measurement diversity using standard reference mass spectral libraries.

- National Center for Biotechnology Information. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

- Nicolet CZ. (n.d.). Distinguishing isomers of fentanyl analogs using FT-Raman.

- Asian Journal of Research in Chemistry. (n.d.). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach.

- National Center for Biotechnology Information. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.

- ResearchGate. (n.d.). Fentanyl and Its Analogue N-(1-Phenylpyrazol-3-yl)-N-[1-(2-phenylethyl)-4-piperidyl]propanamide: 1H- and 13C-NMR Spectroscopy, X-Ray Crystallography, and Theoretical Calculations.

- Semantic Scholar. (n.d.). Figure 1 from Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers.

-

Oxford Academic. (2019). Unique Structural/Stereo-Isomer and Isobar Analysis of Novel Fentanyl Analogues in Postmortem and DUID. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-Dodecen-1-yl(-)succinic anhydride [webbook.nist.gov]

- 5. (2-Dodecenyl)succinic anhydride | C16H26O3 | CID 5362708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

- 8. Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nicoletcz.cz [nicoletcz.cz]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of 2-Dodecen-1-ylsuccinic Anhydride with Water and Alcohols

<-4>

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Dodecen-1-ylsuccinic anhydride (DDSA) is a versatile chemical intermediate utilized in a myriad of applications, from epoxy curing agents to the synthesis of drug delivery vehicles.[1][2] Its reactivity, particularly with nucleophiles like water and alcohols, is a critical determinant of its utility and performance. This guide provides a comprehensive technical overview of the hydrolysis and alcoholysis reactions of DDSA, offering insights into the underlying mechanisms, influential factors, and practical experimental protocols for professionals in research and drug development.

Core Principles of DDSA Reactivity

The reactivity of DDSA, a cyclic acid anhydride, is fundamentally governed by the electrophilic nature of its carbonyl carbons. These carbons are susceptible to nucleophilic attack, leading to the opening of the anhydride ring.

Hydrolysis: Reaction with Water

In the presence of water, DDSA undergoes hydrolysis to form the corresponding dicarboxylic acid, 2-dodecen-1-ylsuccinic acid.[3][4] This reaction is often considered a degradation pathway, as it consumes the reactive anhydride functionality and can be detrimental to the performance of DDSA in applications where the anhydride ring is intended for other reactions.[5] The hydrolysis is catalyzed by both acids and bases.[6]

Mechanism of Hydrolysis:

The reaction proceeds via a nucleophilic acyl substitution mechanism. A water molecule attacks one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate then collapses, leading to the cleavage of the acyl-oxygen bond and the formation of the dicarboxylic acid.[6][7]

Caption: Hydrolysis of DDSA to its corresponding dicarboxylic acid.

Alcoholysis: Reaction with Alcohols

The reaction of DDSA with alcohols, termed alcoholysis, yields a monoester of 2-dodecen-1-ylsuccinic acid.[8] This is a highly valuable transformation for introducing new functional groups and is a cornerstone of DDSA's use in creating surfactants, modifying polymers, and synthesizing prodrugs.[9][10]

Mechanism of Alcoholysis:

Similar to hydrolysis, alcoholysis follows a nucleophilic acyl substitution pathway. The alcohol's hydroxyl group acts as the nucleophile, attacking a carbonyl carbon of the anhydride. The subsequent ring-opening results in a molecule containing both a carboxylic acid and an ester moiety.[11]

Caption: Alcoholysis of DDSA to form a monoester.

Factors Governing Reactivity

The rates of both hydrolysis and alcoholysis are significantly influenced by several experimental parameters. A thorough understanding of these factors is crucial for controlling reaction outcomes.

| Factor | Impact on Reaction Rate | Rationale |

| Temperature | Increased temperature accelerates the reaction. | Provides the necessary activation energy for the reaction to proceed. |

| Catalyst | Acids and bases catalyze both hydrolysis and alcoholysis. | Catalysts lower the activation energy barrier of the reaction. |

| Solvent | The polarity and protic nature of the solvent affect the rate. | Solvents can stabilize the transition state, influencing the reaction kinetics. |

| Steric Hindrance | Bulkier alcohols react more slowly in alcoholysis. | Steric hindrance impedes the approach of the nucleophile to the carbonyl carbon. |

| Concentration | Higher concentrations of water or alcohol increase the reaction rate. | Increased reactant concentration leads to a higher frequency of effective collisions. |

Experimental Protocols and Characterization

Precise and reproducible experimental methods are essential for studying and utilizing the reactivity of DDSA.

Monitoring DDSA Hydrolysis

The progress of DDSA hydrolysis can be monitored by various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for this purpose, as it allows for the real-time tracking of the disappearance of the characteristic anhydride carbonyl peaks (around 1860 cm⁻¹ and 1780 cm⁻¹) and the appearance of the carboxylic acid carbonyl peak.[12][13]

Experimental Workflow for FTIR-based Monitoring:

Caption: Workflow for monitoring DDSA hydrolysis using FTIR.

Synthesis of DDSA-Alcohol Esters

The synthesis of DDSA esters is a common procedure in many research and industrial settings.

Step-by-Step Methodology for Esterification:

-

Reactant Preparation: Dissolve DDSA in an appropriate anhydrous solvent (e.g., dichloromethane, toluene).

-

Alcohol Addition: Add the desired alcohol to the DDSA solution, typically in a 1:1 molar ratio or with a slight excess of the alcohol.

-

Catalysis (Optional): For less reactive alcohols, a catalyst such as a tertiary amine (e.g., triethylamine) or a Lewis acid can be added to accelerate the reaction.

-

Reaction Conditions: The reaction is often carried out at room temperature or with gentle heating, depending on the reactivity of the alcohol.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by spectroscopic methods like FTIR or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Work-up and Purification: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by techniques such as column chromatography or recrystallization.

Characterization:

The successful formation of the DDSA monoester can be confirmed by:

-

FTIR Spectroscopy: Disappearance of the anhydride peaks and appearance of a broad carboxylic acid O-H stretch and an ester carbonyl peak.

-

¹H NMR Spectroscopy: Appearance of new signals corresponding to the protons of the alcohol moiety, particularly the protons adjacent to the newly formed ester linkage.

Applications in Drug Development and Beyond

The controlled reactivity of DDSA with alcohols is leveraged in various applications:

-

Prodrug Synthesis: The hydroxyl groups of drug molecules can be esterified with DDSA to create prodrugs with modified solubility, stability, or release profiles.[9]

-

Polymer Modification: DDSA is used to functionalize polymers containing hydroxyl or amine groups, thereby altering their physical and chemical properties.[2]

-

Epoxy Resins: DDSA serves as a curing agent for epoxy resins, where it reacts with the epoxide groups to form a cross-linked polymer network.[5]

Conclusion

A comprehensive understanding of the reactivity of 2-dodecen-1-ylsuccinic anhydride with water and alcohols is paramount for its effective application in scientific research and industrial development. While hydrolysis represents a potential stability issue, the controlled alcoholysis of DDSA provides a powerful tool for chemical synthesis and material modification. By carefully controlling reaction conditions, researchers and drug development professionals can harness the unique chemical properties of DDSA to design and create innovative products with tailored functionalities.

References

-

Wikipedia. Succinic anhydride. [Link]

-

PubChem. (2-Dodecenyl)succinic anhydride. [Link]

-

ResearchGate. Hydrolytic cleavage of succinic anhydride via ring opening and... [Link]

-

PubMed. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions. [Link]

-

ResearchGate. Synthesis of dodecenyl succinic anhydride (DDSA) corn starch. [Link]

-

Pearson. Propose a mechanism for the formation of succinic anhydride from... [Link]

-

PubMed. Prodrugs of peptides. 18. Synthesis and evaluation of various esters of desmopressin (dDAVP). [Link]

-

The Royal Society of Chemistry. Succinic Anhydrides Functionalized Alkenoic Ligands: A Facile Route to Synthesize Water Dispersible Nanocrystals. [Link]

-

Chemsrc. 2-Dodecen-1-yl succinic anhydride | CAS#:19780-11-1. [Link]

-

Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. [Link]

-

Chromatography Forum. Analysis of a mix of anhydride and its dicarboxylic acid. [Link]

-

PubMed. Monitoring real-time enzymatic hydrolysis of Distillers Dried Grains with Solubles (DDGS) by dielectric spectroscopy following hydrothermal pre-treatment by steam explosion. [Link]

-

ScienceDirect. Glycine surfactants derived from dodecenyl succinic anhydride. [Link]

-

University of Calgary. REACTIONS OF ALCOHOLS. [Link]

-

SPI Supplies. SPI-Chem DDSA (Dodecenyl Succinic Anhydride), 450ml, CAS # 26544-38-7. [Link]

-

ResearchGate. Kinetics of Hydrolysis of Succinimides. [Link]

-

Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

-

Broadview Technologies. Description Dodecenyl Succinic Anhydride (DDSA) is an epoxy curing agent that is unique among liquid anhydride hardeners. DDSA. [Link]

-

Chemistry LibreTexts. 21.5: Chemistry of Acid Anhydrides. [Link]

- Google Patents. CN103833703A - Dodecenyl succinic anhydride synthesis process based on control of cooling time.

-

Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. [Link]

-

PubMed. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

高分子通报. Kinetics of Maleic Anhydride Hydrolysis and Its Influence on the Curing Behavior of Epoxy Resin. [Link]

-

Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

Sources

- 1. SPI-Chem DDSA (Dodecenyl Succinic Anhydride), 450ml, CAS # 26544-38-7 | 02827-AF | SPI Supplies [2spi.com]

- 2. Modification of proteins and polysaccharides using dodecenyl succinic anhydride: Synthesis, properties and applications-A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2-Dodecenyl)succinic anhydride | C16H26O3 | CID 5362708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-DODECEN-1-YLSUCCINIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. broadview-tech.com [broadview-tech.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 9. Prodrugs of peptides. 18. Synthesis and evaluation of various esters of desmopressin (dDAVP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]

- 11. nbinno.com [nbinno.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Kinetics of Maleic Anhydride Hydrolysis and Its Influence on the Curing Behavior of Epoxy Resin [gfztb.com]

An In-Depth Technical Guide to the Thermal Stability and Decomposition Products of Dodecenyl Succinic Anhydride (DDSA)

Abstract

Dodecenyl Succinic Anhydride (DDSA), a vital industrial chemical primarily utilized as a curing agent for epoxy resins, is subject to thermal stress during both synthesis and application.[1][2] Understanding its thermal stability, decomposition kinetics, and the nature of its degradation products is paramount for ensuring material integrity, process safety, and end-product reliability. This technical guide provides a comprehensive analysis of the thermal behavior of DDSA. It consolidates available experimental data with theoretical insights derived from analogous long-chain aliphatic and cyclic anhydrides. The guide details the primary analytical techniques for this characterization, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS). Furthermore, it elucidates the probable decomposition mechanisms and identifies potential degradation products, offering a foundational understanding for researchers, scientists, and professionals in drug development and material science.

Introduction to Dodecenyl Succinic Anhydride (DDSA)

Dodecenyl Succinic Anhydride is a branched-chain aliphatic anhydride. Its molecular structure, characterized by a twelve-carbon alkenyl group attached to a succinic anhydride ring, imparts unique properties such as low viscosity and good flexibility to cured epoxy resins.[2] These characteristics make it an invaluable component in a range of applications, including electrical potting, encapsulation, and as a matrix material in advanced composites.[3] The thermal history of DDSA, from its synthesis via the ene reaction of maleic anhydride and dodecene at elevated temperatures to the curing cycles of epoxy systems, underscores the importance of a thorough understanding of its thermal stability.[4]

Thermal Stability Assessment of DDSA

The thermal stability of a material is its ability to resist decomposition at elevated temperatures. For DDSA, this is a critical parameter that dictates its storage conditions, processing temperatures, and service life in high-temperature applications. The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] While specific TGA data for pure DDSA is not extensively published, a thermogram of DDSA in a mixture with epoxidized sucrose soyate provides valuable qualitative insights.[6] The analysis indicates that significant thermal decomposition of DDSA begins at temperatures exceeding 200°C, with the majority of mass loss occurring between approximately 250°C and 400°C.

Key TGA Parameters for DDSA:

| Parameter | Description | Anticipated Value Range for DDSA |

| Onset Decomposition Temperature (Tonset) | The temperature at which significant mass loss begins.[1][7] | 200 - 250 °C |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. | 300 - 380 °C |